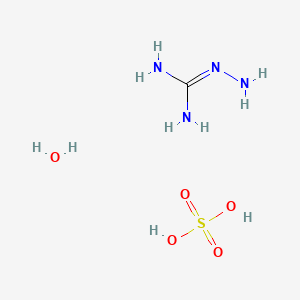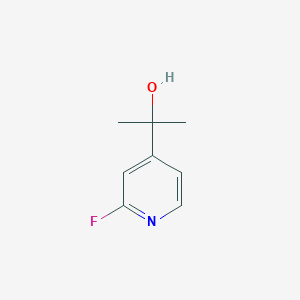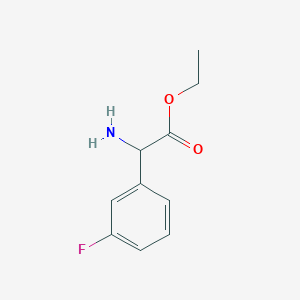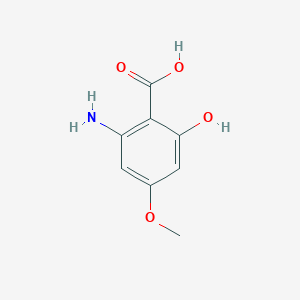
(3-Fluoro-2-nitrophenyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-2-nitrophenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H7FN2O2·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with a fluoro group at the 3-position and a nitro group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-nitrophenyl)methanamine;hydrochloride typically involves the nitration of a fluoro-substituted benzene derivative followed by reduction and amination. One common method includes:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: The resulting amine is then reacted with formaldehyde and hydrogen chloride to form the hydrochloride salt of (3-Fluoro-2-nitrophenyl)methanamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-2-nitrophenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include iron powder, tin(II) chloride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-2-nitrophenyl)methanamine;hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Fluoro-2-nitrophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Fluoro-3-nitrophenyl)methanamine;hydrochloride
- (2-Fluoro-4-nitrophenyl)methanamine;hydrochloride
- (2-Fluoro-5-nitrophenyl)methanamine;hydrochloride
Uniqueness
(3-Fluoro-2-nitrophenyl)methanamine;hydrochloride is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can significantly affect the compound’s reactivity and interaction with biological targets, making it distinct from its isomers and other similar compounds.
Eigenschaften
Molekularformel |
C7H8ClFN2O2 |
|---|---|
Molekulargewicht |
206.60 g/mol |
IUPAC-Name |
(3-fluoro-2-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7FN2O2.ClH/c8-6-3-1-2-5(4-9)7(6)10(11)12;/h1-3H,4,9H2;1H |
InChI-Schlüssel |
HBFMJMXQOWXGFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















